molecular formula C12H20N2O5 B1380606 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)propanoic acid CAS No. 1448189-81-8

2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)propanoic acid

Cat. No. B1380606
M. Wt: 272.3 g/mol
InChI Key: IYLXSDCYHQDJFQ-UHFFFAOYSA-N
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Description

The compound “2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)propanoic acid” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through amide bond formation or coupling reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the types of atoms in the molecule and their connectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. These properties include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Peptidomimetic Applications

Researchers have developed methods for synthesizing complex peptidomimetic structures using derivatives of 2-oxopiperazine. For example, Franceschini et al. (2005) demonstrated a highly diastereoselective synthesis method for creating 1,3,4-trisubstituted-2-oxopiperazine-containing peptidomimetic precursors. This method allows for the preparation of constrained peptidomimetics with a wide variety of substituents, showing the compound's utility in synthesizing novel peptide templates (Franceschini, Sonnet, & Guillaume, 2005).

Neuroexcitant Analogue Synthesis

The compound has been used in the synthesis of neuroexcitant analogues. Pajouhesh et al. (2000) described the enantioselective synthesis of both enantiomers of a neuroexcitant, demonstrating the utility of the tert-butoxycarbonyl-protected glycine derivative in creating complex neurological active agents (Pajouhesh et al., 2000).

Solid Phase Synthesis Applications

In another domain, Groth and Meldal (2001) explored the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, aiming at the combinatorial solid-phase synthesis of novel peptide isosteres. Their work illustrates the versatility of tert-butoxycarbonyl derivatives in facilitating solid-phase synthesis, enabling easy incorporation of various side chains (Groth & Meldal, 2001).

Macrocyclic Peptide Synthesis

Yamashita et al. (2009) synthesized novel dipeptides and used them as units in cyclic peptides, demonstrating the compound's role in creating new macrocyclic peptides with potential biological activity (Yamashita, Kojima, Hirotsu, & Ohsuka, 2009).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, optimizing its synthesis, and assessing its safety .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-8(10(16)17)14-6-5-13(7-9(14)15)11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLXSDCYHQDJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151720
Record name 4-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-2-oxo-1-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid

CAS RN

1448189-81-8
Record name 4-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-2-oxo-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448189-81-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-2-oxo-1-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{4-[(tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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